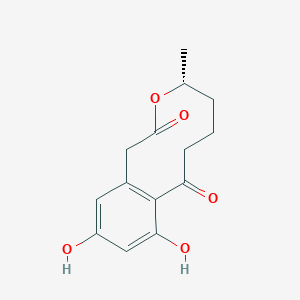

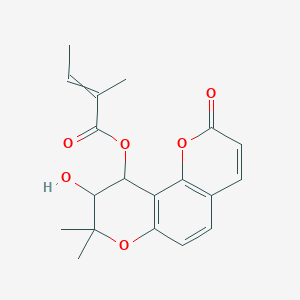

Qianhucoumarin A

Vue d'ensemble

Description

Qianhucoumarin A is a natural product found in Musineon divaricatum, Angelica keiskei, and other organisms with data available.

Applications De Recherche Scientifique

Metabolite Profiling and Medicinal Properties

Qianhucoumarin A, primarily derived from Peucedanum praeruptorum Dunn (commonly known as Qianhu), has been studied extensively for its medicinal properties. The metabolite profiling of Qianhu, involving the analysis of coumarins including Qianhucoumarin A, indicates its potential in traditional Chinese medicine. Studies show that the quality of Qianhu, a source of Qianhucoumarin A, decreases after bolting, affecting its medicinal use. (Chen et al., 2019)

Phytochemical Analysis

Research on the separation and purification of minor coumarins, including Qianhucoumarin A, from Peucedanum praeruptorum has provided insights into the phytochemical aspects of this compound. Techniques like high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC) have been utilized for this purpose, demonstrating the compound's significance in phytochemical studies. (Hou et al., 2010)

Enantioseparation and Configuration Analysis

The enantioseparation and absolute configuration determination of angular-type pyranocoumarins, a group to which Qianhucoumarin A belongs, have been explored in research. These studies are crucial for understanding the interactions of such compounds with the human body, especially in the context of potential treatments for conditions like cancer and pulmonary hypertension. (Song et al., 2012)

Pharmacological Efficacy

Extensive systematic research has been conducted to understand the pharmacological efficacy of Radix Peucedani (Qianhu), which contains Qianhucoumarin A. The focus on the chemical constituents of Qianhu, guided by its clinical relevance, highlights the significant role of Qianhucoumarin A in treating respiratory diseases as per Traditional Chinese Medicine (TCM) theory and practice. (Ling-yi, 2010)

Analytical Strategies

Analytical strategies for determining primary coumarins in Peucedani Radix, a source of Qianhucoumarin A, have been developed. These methods, including offline high-performance liquid chromatography-nuclear magnetic resonance spectroscopy-tandem mass spectrometry, are vital for the quality assessment of traditional Chinese medicines and demonstrate the compound's analytical importance. (Liu et al., 2018)

Anti-inflammatory Properties

Studies exploring the anti-inflammatory properties of compounds like pteryxin, found in Qianhu, provide insights into the potential medicinal applications of Qianhucoumarin A. Such research is vital in uncovering the medicinal effects and mechanisms of action of these compounds, particularly in the context of traditional Chinese medicine. (Zhen et al., 2021)

Propriétés

IUPAC Name |

(9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLSCFLMIOADPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

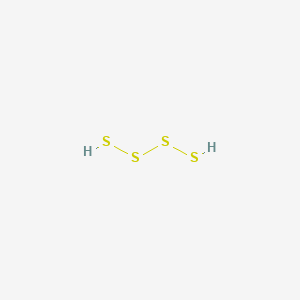

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 511782 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1203223.png)

![3-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1203236.png)